Scaffold-Level Differentiation: The 6-(2-Methoxyphenyl) Motif Confers BuChE Selectivity Over AChE
The target compound incorporates the 6-(2-methoxyphenyl)pyridazin-3(2H)-one scaffold, which has been rigorously demonstrated to be important for selective butyrylcholinesterase (BuChE) inhibition. In a study evaluating 44 pyridazinone derivatives, the most potent BuChE inhibitor (compound 16c) bearing the 6-(2-methoxyphenyl) substitution exhibited an eqBuChE IC50 of 12.8 μM with no inhibition of EeAChE at 100 μM, confirming selectivity [1]. This contrasts with donepezil, which inhibits both enzymes (eqBuChE IC50 = 3.25 μM; EeAChE IC50 = 0.11 μM). Analogs with alternative 6-aryl substitutions (e.g., 6-phenyl, 6-(4-methoxyphenyl)) show distinctly different enzyme inhibition profiles [1].
| Evidence Dimension | BuChE vs. AChE selectivity (enzyme inhibition IC50) |
|---|---|
| Target Compound Data | Scaffold-level: 6-(2-methoxyphenyl)pyridazin-3(2H)-one carbamate derivative 16c — eqBuChE IC50 = 12.8 μM; EeAChE = no inhibition at 100 μM |
| Comparator Or Baseline | Donepezil (reference drug): eqBuChE IC50 = 3.25 μM; EeAChE IC50 = 0.11 μM (non-selective dual inhibitor). 6-(4-methoxyphenyl) scaffold analogs: distinct, generally lower BuChE selectivity profile. |
| Quantified Difference | 16c exhibits absolute selectivity for BuChE over AChE (>7.8-fold window at 100 μM threshold) versus donepezil which shows 29.5-fold selectivity for AChE over BuChE. |
| Conditions | In vitro enzyme inhibition assay using electric eel AChE (EeAChE) and equine butyrylcholinesterase (eqBuChE); kinetic and molecular docking studies with human BuChE (hBuChE). |
Why This Matters
The 6-(2-methoxyphenyl) substituent pattern is structurally necessary for BuChE selectivity, meaning procurement of this specific compound provides access to a validated cholinergic selectivity scaffold that alternative 6-aryl pyridazinones (e.g., those with phenyl, 4-methoxyphenyl, or 4-chlorophenyl at C6) cannot replicate.
- [1] Yasemin Dundar et al. Novel pyridazinone derivatives as butyrylcholinesterase inhibitors. Bioorganic Chemistry, 2019, 92, 103304. PMID: 31561108. View Source
